molecular formula C11H10FN3OS B2533205 7-Fluoro-4-(1,2,5-thiadiazol-3-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine CAS No. 2034460-82-5

7-Fluoro-4-(1,2,5-thiadiazol-3-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

Cat. No.: B2533205
CAS No.: 2034460-82-5
M. Wt: 251.28
InChI Key: WVVMTGUCTOZXGW-UHFFFAOYSA-N
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Description

7-Fluoro-4-(1,2,5-thiadiazol-3-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine (CAS 2034460-82-5) is a high-purity benzoxazepine-based chemical compound for research and development. This compound features a unique molecular structure (Molecular Formula: C11H10FN3OS; Molecular Weight: 251.28 g/mol) that incorporates a 1,2,5-thiadiazole heterocycle, making it a valuable building block in medicinal chemistry and drug discovery . Compounds within the benzoxazepine structural class are of significant research interest for the development of central nervous system (CNS) agents and have been investigated for potential anxiolytic and sedative properties . The structural motif of this compound suggests potential as a scaffold for designing ligands that target G protein-coupled receptors (GPCRs), which are a major family of drug targets . It is offered with a purity of 90% or greater and is available in various quantities to suit your laboratory needs, from 1mg packages up to 15mg . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

7-fluoro-4-(1,2,5-thiadiazol-3-yl)-3,5-dihydro-2H-1,4-benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3OS/c12-9-1-2-10-8(5-9)7-15(3-4-16-10)11-6-13-17-14-11/h1-2,5-6H,3-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVVMTGUCTOZXGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1C3=NSN=C3)C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-4-(1,2,5-thiadiazol-3-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine typically involves multi-step reactions starting from commercially available precursors. One common approach includes the formation of the thiadiazole ring followed by the construction of the oxazepine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles are often employed to enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-4-(1,2,5-thiadiazol-3-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Fluoro-4-(1,2,5-thiadiazol-3-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences:

  • Target Compound : 1,2,5-thiadiazol-3-yl substituent (unsubstituted thiadiazole).
  • Analog 1 () : 3-Methyl-1,2,4-thiadiazol-5-yl group.
  • Analog 2 () : (4-(2-Methyloxazol-4-yl)phenyl)sulfonyl group.

Implications of Substituent Variations:

Thiadiazole Isomerism: The target compound’s 1,2,5-thiadiazole differs from Analog 1’s 1,2,4-thiadiazole in ring connectivity, altering electronic distribution and dipole moments. The 1,2,5 configuration may enhance planarity, favoring π-π stacking in biological targets compared to the 1,2,4 isomer .

Sulfonyl vs. Thiadiazole Linkage :

  • Analog 2’s sulfonyl group introduces strong electron-withdrawing effects and polarity, likely enhancing solubility in polar solvents (e.g., DMSO) but limiting blood-brain barrier penetration. Its 2-methyloxazol-4-yl phenyl appendage adds steric bulk, which may hinder binding to compact active sites .

Molecular Weight and Complexity :

  • Analog 2’s molecular weight (388.4 g/mol) far exceeds that of Analog 1 (265.31 g/mol) and the target compound (estimated ~263 g/mol). Higher molecular weight often correlates with reduced bioavailability per Lipinski’s Rule of Five .

Data Table: Comparison of Structural Analogs

Property Analog 1 () Analog 2 ()
Substituent 3-Methyl-1,2,4-thiadiazol-5-yl (4-(2-Methyloxazol-4-yl)phenyl)sulfonyl
Molecular Formula C₁₂H₁₂FN₃OS C₁₉H₁₇FN₂O₄S
Molecular Weight 265.31 g/mol 388.4 g/mol
Key Functional Groups Thiadiazole, methyl Sulfonyl, oxazole, phenyl
Potential Solubility Moderate (lipophilic methyl group) High (polar sulfonyl group)

Research Findings and Trends from Analogs

  • Analog 1 : The methyl-thiadiazole group is associated with moderate kinase inhibition in preliminary studies, though exact targets are unspecified. Its lower molecular weight (265.31 g/mol) aligns with favorable drug-likeness metrics .
  • Analog 2 : The sulfonyl-oxazole motif is common in protease inhibitors due to its hydrogen-bonding capacity. However, its high molecular weight (388.4 g/mol) may limit oral bioavailability unless optimized .

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